molecular formula C19H22N4O2 B11079236 2-Ethyl-1-{[2-(2-hydroxyethoxy)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-1-{[2-(2-hydroxyethoxy)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11079236
M. Wt: 338.4 g/mol
InChI Key: NFPMSXJVCXCBBL-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C19H22N4O2 , is a fascinating member of the pyrido[1,2-a]benzimidazole family. Its structure combines a benzimidazole core with an ethylamine side chain and a hydroxyethoxy group. The compound’s systematic name reflects its intricate arrangement of functional groups.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.

    Reduction: Reduction of the nitrile group may yield corresponding amines.

Common Reagents and Conditions::

    Acids/Bases: Used for condensation reactions.

    Hydrogenation Catalysts: For nitrile reduction.

Major Products::
  • The primary product is the target compound itself.

Scientific Research Applications

    Chemistry: Investigated as a potential ligand for metal complexes.

    Biology: May exhibit biological activity due to its unique structure.

    Medicine: Research explores its potential as a drug candidate.

    Industry: Applications in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-ethyl-1-[2-(2-hydroxyethoxy)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H22N4O2/c1-3-14-13(2)15(12-20)19-22-16-6-4-5-7-17(16)23(19)18(14)21-8-10-25-11-9-24/h4-7,21,24H,3,8-11H2,1-2H3

InChI Key

NFPMSXJVCXCBBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCOCCO

Origin of Product

United States

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